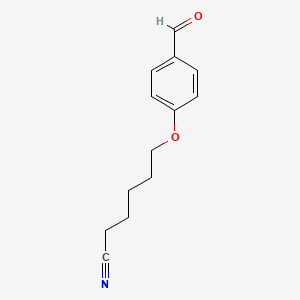
4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of fluorine atoms on the benzene ring, which can significantly influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,5-difluorobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+3,5-Difluorobenzyl bromide→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-((3-Fluorobenzyl)oxy)-3-fluorobenzaldehyde
- 4-((3,5-Dichlorobenzyl)oxy)-3-fluorobenzaldehyde
- 4-((3,5-Difluorobenzyl)oxy)-3-chlorobenzaldehyde
Uniqueness
4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is unique due to the specific arrangement and number of fluorine atoms on the benzene ring. This can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple fluorine atoms can enhance the compound’s stability and influence its interactions in various chemical and biological systems.
特性
IUPAC Name |
4-[(3,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-3-10(4-12(16)6-11)8-19-14-2-1-9(7-18)5-13(14)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCTXLMXGCSUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993702.png)








![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)



